(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide, commonly referred to as AZ3451, is a potent and selective antagonist of protease-activated receptor 2 (PAR2) []. This classification highlights its role in modulating the biological activities associated with PAR2, a G-protein coupled receptor involved in inflammatory responses and various physiological processes [, , , , , , , , ]. AZ3451 serves as a valuable tool in scientific research, enabling the exploration of PAR2 function and its potential as a therapeutic target for diseases like osteoarthritis, atherosclerosis, and hyperuricemia-induced renal injury [, , , , ].
AZ3451 is a synthetic organic compound classified as a negative allosteric modulator of protease-activated receptor 2 (PAR2). This compound functions by preventing receptor activation and subsequent signaling pathways, making it significant in the context of inflammatory diseases, particularly those involving arthritic joint inflammation and peripheral tissue reactions. The IUPAC name of AZ3451 is 2-(6-bromanyl-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-[(1S)-1-cyclohexylethyl]benzimidazole-5-carboxamide. Its molecular formula is C30H27BrN4O3, with a molecular weight of 571.46 g/mol. The compound's CAS number is 2100284-59-9, and it is identified in various databases including PubChem and the RCSB Protein Data Bank (PDB) .
AZ3451 was developed through DNA-encoded library technology screening, which allows for the identification of novel compounds with potential biological activity. The synthesis involves complex organic chemistry techniques to construct its multi-ring structure, incorporating various functional groups that confer its pharmacological properties. The detailed synthetic pathway has not been explicitly documented in the available literature, but it typically involves strategic coupling reactions and functional group modifications to achieve the final product .
The molecular structure of AZ3451 features several key components:
AZ3451 primarily acts through its binding to PAR2, inhibiting various downstream signaling pathways associated with receptor activation. In vitro studies have demonstrated that it effectively blocks peptide-induced phosphorylation of extracellular signal-regulated kinase (ERK) and β-arrestin recruitment at concentrations as low as 23 nM . This inhibition mechanism underscores its potential therapeutic applications in managing conditions characterized by excessive PAR2 activity.
The mechanism by which AZ3451 exerts its effects involves:
The IC50 value for AZ3451's inhibition of PAR2 is reported at approximately 23 nM, indicating its potent activity compared to other known modulators .
AZ3451 possesses several notable physical and chemical properties:
AZ3451 has significant potential applications in scientific research:
Protease-activated receptor 2 (PAR2) belongs to the G protein-coupled receptor (GPCR) family, characterized by a unique activation mechanism involving proteolytic cleavage of its extracellular N-terminal domain. This cleavage exposes a tethered ligand that binds intramolecularly to induce transmembrane signaling [3] [7]. PAR2 couples to multiple Gα subunits (Gαq/11, Gαi/o, Gα12/13), triggering diverse downstream pathways:
PAR2 activation drives pathological inflammation through:
Table 1: Inflammatory Pathologies Linked to PAR2 Activation
Disease Category | Key PAR2-Mediated Mechanisms | Clinical Evidence |
---|---|---|
Inflammatory arthritis | Synovitis, cartilage degradation, osteophyte formation | PAR2 upregulation in rheumatoid synovium; protection in PAR2-KO mice [3] [5] |
Atopic dermatitis | Keratinocyte dysregulation, Th2 inflammation, pruritus | Elevated PAR2 expression in lesional skin; correlation with disease severity [4] |
Inflammatory bowel disease | Intestinal hyperpermeability, neutrophil infiltration | PAR2 blockade reduces colitis in TNBS models [3] [6] |
Osteoarthritis (OA) pathogenesis involves PAR2 overexpression in articular chondrocytes, synovium, and subchondral bone. Key mechanisms linking PAR2 to joint degeneration include:
Table 2: Molecular Pathways in OA Modulated by AZ3451
Pathological Process | PAR2-Driven Effects | AZ3451 Intervention |
---|---|---|
Inflammation | ↑ iNOS, COX-2, IL-1β | Normalizes catabolic enzyme levels [1] [5] |
Apoptosis | ↑ Bax/Bcl-2 ratio, cytochrome c release, caspase-3 activation | Reduces TUNEL+ cells by 60-70% via autophagy restoration [5] |
Autophagy dysfunction | ↓ LC3-II, Beclin-1, Atg5-12 complex | Enhances autophagosome formation (2.5-fold vs. IL-1β alone) [5] |
Preclinical evidence confirms PAR2’s centrality:
AZ3451 (C30H27BrN4O3; MW 571.46 g/mol) emerged from a DNA-encoded library screen optimized for PAR2 antagonism. Structural features include:
Compared to earlier peptidic antagonists (e.g., FSLLRY-NH2), AZ3451 exhibits superior metabolic stability and oral bioavailability potential due to its non-peptidic scaffold [7].
AZ3451 binds a lipid-facing allosteric pocket formed by transmembrane helices 2–4, distinct from the orthosteric tethered ligand site [7] [10]. This binding:
Table 3: Pharmacological Profile of AZ3451 vs. Reference PAR2 Antagonists
Property | AZ3451 | AZ8838 (Orthosteric) | GB88 (Partial Agonist) | |
---|---|---|---|---|
Binding Site | TM2-4 allosteric pocket | TM1-7 orthosteric site | Undefined | |
PAR2 IC50 (nM) | 23 | 1,600 | 5,200 | |
Gαq Inhibition | Complete blockade | Complete blockade | Partial blockade | |
β-arrestin Bias | Minimal effect | Moderate inhibition | Strong activation | [7] [8] |
Cellular studies demonstrate AZ3451:
In vivo efficacy:
The compound’s functional selectivity positions it as a template for next-generation PAR2 therapeutics like DT-9046—an oral biased antagonist currently in pre-IND studies [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7